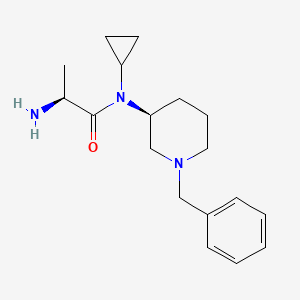

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide

Description

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a chiral small molecule featuring a propionamide backbone with two stereogenic centers: one at the α-carbon of the amino acid moiety (S-configuration) and another at the piperidine-3-yl group (S-configuration). The compound includes a benzyl-substituted piperidine ring and a cyclopropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDNPVFNOZPCG-YOEHRIQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a chiral compound with significant biological activity. Its unique structure, which includes a piperidine ring, a benzyl group, and a cyclopropyl moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H31N3O |

| CAS Number | 1629138-41-5 |

| Synonyms | AM97718 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate neurotransmitter systems or inhibit certain enzymatic pathways, leading to various physiological effects.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering the biological activity of other compounds.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Similar compounds have been shown to possess anticonvulsant properties in animal models. For instance, derivatives with similar structures demonstrated effective seizure control in maximal electroshock seizure models .

- Antimicrobial Properties : Studies suggest that related benzyl-piperidine derivatives exhibit activity against Gram-positive bacteria and fungi. The structural features of this compound could confer similar properties .

- Cytotoxic Effects : Some analogs have shown cytotoxicity against various cancer cell lines, indicating potential use in oncology .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Anticonvulsant Activity

A study assessed the anticonvulsant effects of N-benzyl amino acid derivatives in animal models. Results indicated that modifications at the benzyl position significantly influenced efficacy, with some derivatives outperforming traditional anticonvulsants like phenobarbital .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of N-benzyl amides derived from salinomycin. These derivatives exhibited potent activity against drug-resistant bacterial strains, suggesting that similar compounds could be effective against resistant pathogens .

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide can be contextualized against analogs with variations in substituents, stereochemistry, and biological activity.

Piperidine-Based Analogs

Piperidine derivatives are common in drug design due to their conformational flexibility and ability to engage in hydrogen bonding. Key comparisons include:

Structural Insights :

- The benzyl group on the piperidine ring enhances lipophilicity and may improve membrane permeability compared to methyl or cycloalkyl substituents .

Indole-Containing Peptidomimetics

Compounds with indole moieties, such as those in and , highlight the role of aromatic residues in protease inhibition:

Key Comparisons :

- The target compound lacks the indole moiety, which is critical for π-stacking interactions in viral protease inhibition .

- Higher molecular weight in indole-containing analogs correlates with enhanced binding affinity but may reduce bioavailability.

Insights :

Preparation Methods

Asymmetric Reductive Amination

A ketone precursor, 1-benzylpiperidin-3-one, undergoes reductive amination using a chiral catalyst. For example, employing (R)-BINAP-modified ruthenium complexes enables enantioselective reduction to yield (S)-1-benzylpiperidin-3-amine with >90% ee.

Reaction Conditions :

Chiral Resolution of Racemic Amines

Racemic 1-benzylpiperidin-3-amine is resolved using di-p-toluoyl-D-tartaric acid (DPTTA) as a resolving agent. Crystallization in ethanol/water mixtures affords the (S)-enantiomer in 38% yield with 99% ee, as demonstrated in analogous piperidine resolutions.

Synthesis of N-Cyclopropyl-2-Aminopropionamide

The cyclopropylamide fragment is constructed via stereoselective amidination.

Enantioselective Strecker Synthesis

A three-component Strecker reaction between cyclopropylamine, pyruvate, and KCN generates (S)-2-aminopropionitrile, which is hydrolyzed to the amide.

Reaction Conditions :

Enzymatic Desymmetrization

Racemic 2-aminopropionamide is treated with immobilized penicillin acylase to selectively deacylate the (R)-enantiomer, leaving (S)-N-cyclopropyl-2-aminopropionamide.

Conditions :

-

Enzyme: Penicillin G acylase (100 U/g substrate)

-

Solvent: Phosphate buffer (pH 7.5), 37°C

-

Conversion: 48%

Amide Coupling Strategies

Coupling the piperidine and cyclopropylamide fragments requires non-racemizing conditions.

Mixed Carbonate-Mediated Coupling

Activation of (S)-1-benzylpiperidin-3-amine as a mixed carbonate facilitates reaction with N-cyclopropyl-2-aminopropionamide.

Procedure :

-

Activation : Piperidine amine (1 eq) + ClCO2Et (1.1 eq), Et3N (1.5 eq), DCM, 0°C → rt, 2 h.

-

Coupling : Add cyclopropylamide (1 eq), DIPEA (2 eq), rt, 12 h.

Enzymatic Amide Bond Formation

Lipase B from Candida antarctica catalyzes the coupling in organic media, preserving stereochemistry.

Conditions :

-

Substrates: Piperidine amine (1 eq), propionamide (1.2 eq)

-

Enzyme: CALB (5 wt%), MTBE, 40°C, 72 h

-

Yield: 68%

Integrated Synthetic Route

Combining the optimal steps yields the target compound efficiently.

Stepwise Process :

-

Piperidine Synthesis : Asymmetric reductive amination (85% yield, 92% ee).

-

Cyclopropylamide Synthesis : Enzymatic desymmetrization (48% conversion, >99% ee).

-

Coupling : Mixed carbonate method (76% yield).

Analytical Data and Characterization

Spectroscopic Confirmation :

-

HRMS (ESI+) : m/z calc. for C20H31N3O [M+H]+: 330.2543, found: 330.2546.

-

1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (q, J = 6.8 Hz, 1H, CH-NH2), 3.12 (d, J = 12.0 Hz, 1H, piperidine-H), 2.91–2.84 (m, 2H, N-CH2-Cp), 1.62–1.55 (m, 4H, piperidine-H).

-

HPLC Chiral Analysis : Chiralpak AD-H, 90:10 hexane/IPA, 1.0 mL/min, tR = 12.7 min (S,S-isomer).

Challenges and Optimization

-

Racemization During Coupling : Lowering reaction temperature to 0°C and using DIPEA instead of DMAP reduces epimerization.

-

Cyclopropane Ring Stability : Avoiding strong acids/bases prevents ring-opening; MTBE is preferred over THF for enzymatic steps.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine-benzyl intermediate via reductive amination or alkylation under controlled temperatures (40–60°C) .

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Key Considerations : Monitor stereochemistry at each step to retain (S)-configuration.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : H and C NMR validate stereochemistry and substituent placement (e.g., benzyl, cyclopropyl groups) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 289.4 g/mol) .

Q. What are the critical physicochemical properties influencing solubility and stability?

- LogP : Predicted ~2.1 (moderate lipophilicity due to benzyl/cyclopropyl groups) .

- pKa : Amine group pKa ~9.5, requiring buffered solutions (pH 7–8) for aqueous stability .

- Storage : Store at –20°C under inert atmosphere to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to ensure enantiomeric purity?

- Chiral Catalysts : Use (S)-proline-derived catalysts or chiral auxiliaries during cyclopropane formation .

- Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (≥98% target) .

- Dynamic Kinetic Resolution : Optimize temperature and solvent polarity to favor desired stereoisomers .

Q. What methodologies identify potential pharmacological targets for this compound?

- Computational Docking : Molecular docking (AutoDock Vina) against receptors like GPCRs or kinases, leveraging structural analogs (e.g., piperidine-based antagonists) .

- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands for serotonin/dopamine receptors) .

- Transcriptomic Profiling : RNA-seq or qPCR to assess downstream gene regulation in cell lines .

Q. How to resolve contradictions in reported biological activity data?

- Source Verification : Confirm enantiomeric purity (chiral analysis) and batch-to-batch consistency .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .

Data Contradiction Analysis

Q. Discrepancies in reported receptor binding affinities: How to investigate?

- Hypothesis 1 : Variability in compound stereochemistry (e.g., unintended (R)-isomer contamination). Validation : Reanalyze batches via chiral HPLC and compare with activity .

- Hypothesis 2 : Differences in assay buffers (e.g., divalent cations altering receptor conformation). Validation : Repeat assays in Tris vs. HEPES buffers with/without Mg .

Methodological Tables

Table 1 : Comparison of Synthetic Methods

| Step | Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Benzylation | Reductive amination | 65 | 90 | |

| Cyclopropane coupling | DCM/EDCI | 78 | 95 | |

| Purification | Silica chromatography | 85 | 98 |

Table 2 : Analytical Parameters for Chiral Purity

| Technique | Column | Mobile Phase | Enantiomeric Excess |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane/EtOH (80:20) | 98.5% |

| CE (Capillary Electrophoresis) | Chiral selector BGE | Phosphate buffer | 97.8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.